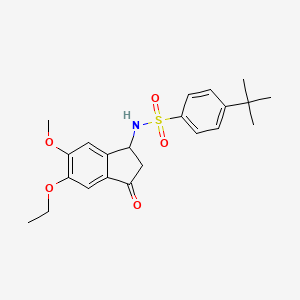
4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group This compound also contains an indene moiety with ethoxy and methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a series of reactions including cyclization and functional group modifications.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation, and the ethoxy and methoxy groups are added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to more reactive intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or interaction with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indene moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide compounds and indene derivatives.
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Indene Derivatives: Compounds containing the indene moiety with various substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler or less substituted analogs.
属性
IUPAC Name |
4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-6-28-21-12-17-16(11-20(21)27-5)18(13-19(17)24)23-29(25,26)15-9-7-14(8-10-15)22(2,3)4/h7-12,18,23H,6,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWQQZVHMUGSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(CC(=O)C2=C1)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
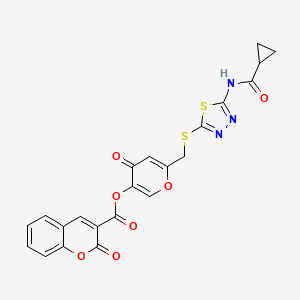
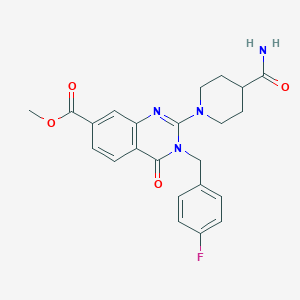
![8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B2928324.png)
![6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2928325.png)
![4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2928327.png)


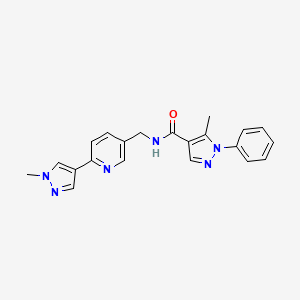
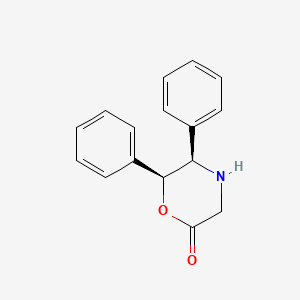
![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)
![4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2928339.png)
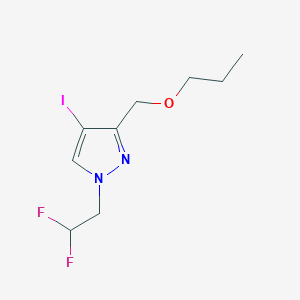
![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)
